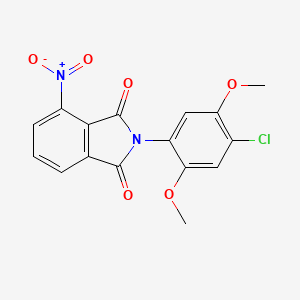
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a chloro-substituted phenyl ring and a nitroisoindole moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of the chloro-dimethoxyphenyl precursor. One common method involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable nitrating agent under controlled conditions to introduce the nitro group. The resulting intermediate is then subjected to cyclization reactions to form the isoindole ring. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity .
Chemical Reactions Analysis
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogenation catalysts, reducing agents like sodium borohydride, and nucleophilic reagents.
Scientific Research Applications
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-chloroamphetamine (DOC): A psychedelic drug with a similar chloro-dimethoxyphenyl structure but different pharmacological properties.
2,5-Dimethoxy-4-chlorophenethylamine (2C-C): Another compound with a similar structure, known for its psychoactive effects. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClN2O6 |
|---|---|
Molecular Weight |
362.72 g/mol |
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H11ClN2O6/c1-24-12-7-11(13(25-2)6-9(12)17)18-15(20)8-4-3-5-10(19(22)23)14(8)16(18)21/h3-7H,1-2H3 |
InChI Key |
HCVRCOZSVDQRSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)
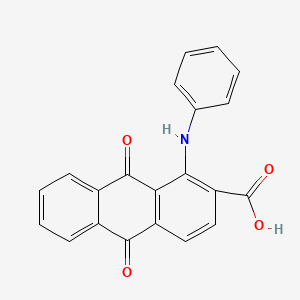
![Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11708216.png)
![4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11708228.png)
![Butyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11708234.png)
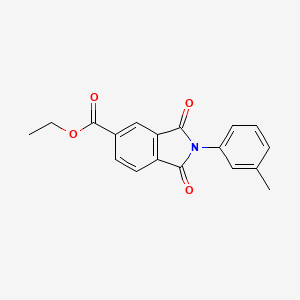
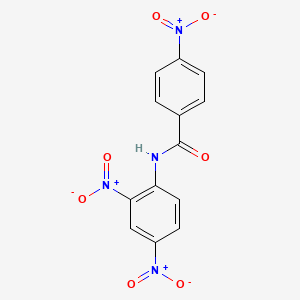
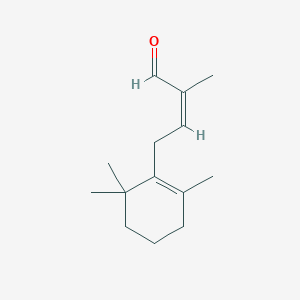
![Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11708252.png)
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B11708258.png)
![4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708260.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)
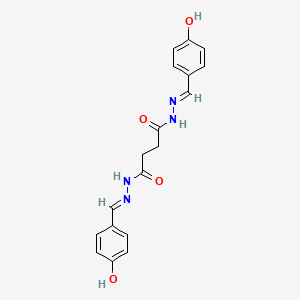
![2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11708277.png)
